molecular formula C23H25NO5 B2375942 1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797319-32-4

1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2375942
CAS No.: 1797319-32-4
M. Wt: 395.455
InChI Key: XTDCZVNOZPDSFU-UHFFFAOYSA-N
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Description

1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The compound is part of a broader class of spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines that have been synthesized and evaluated as sigma ligands, demonstrating selective affinity for sigma 2 binding sites. The structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds have been explored, revealing the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for affinity and selectivity (Moltzen, Perregaard, & Meier, 1995). Another study highlighted the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, motivated by the structural resemblance to known antidepressants (Bauer et al., 1976).

Pharmacological Properties

Research into the pharmacological activities of spiro compounds, including those with the isobenzofuran-1(3H) piperidine structure, has indicated modest dopamine antagonism and mainly analgesic and antihypertensive activities. These findings suggest potential therapeutic applications in addressing hypercholesterolemia, highlighting an interesting new lead completely structurally unrelated to known agents in this field (Novelli & Sparatore, 1996).

Potential as Central Nervous System Agents

The synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] for their potential as central nervous system agents have been a significant area of research. These studies have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity. Optimal antitetrabenazine activity is associated with the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety, suggesting a promising avenue for the development of new therapeutic agents (Klioze, Bauer, & Geyer, 1977).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-aryl-3-triazolylpropiophenones, have been described as efficient components in fungicide, bactericide, and herbicide formulations

Mode of Action

It’s known that the compound can be prepared via the michael addition of n-heterocycles to chalcones . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The compound’s synthesis involves the michael addition of n-heterocycles to chalcones , which suggests that it might affect pathways involving these molecules

Result of Action

Compounds with similar structures have been found to have various biological effects , suggesting that this compound might also have significant molecular and cellular effects

Action Environment

It’s known that the compound’s synthesis involves the use of ionic organic solids as catalysts , suggesting that its action might be influenced by the presence of such substances

Properties

IUPAC Name

1'-[3-(2,4-dimethoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-17-10-8-16(20(14-17)28-2)9-11-21(25)24-13-5-12-23(15-24)19-7-4-3-6-18(19)22(26)29-23/h3-4,6-8,10,14H,5,9,11-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCZVNOZPDSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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